An In-depth Technical Guide to the Physicochemical Properties of ETHYL 1-PIPERAZINE-D8 ACETATE
An In-depth Technical Guide to the Physicochemical Properties of ETHYL 1-PIPERAZINE-D8 ACETATE
This guide provides a comprehensive technical overview of the core physicochemical properties of ETHYL 1-PIPERAZINE-D8 ACETATE, a deuterated analog of ethyl 1-piperazineacetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the experimental determination of its key characteristics.
Introduction: The Significance of Deuteration in Drug Development
ETHYL 1-PIPERAZINE-D8 ACETATE is an isotopically labeled compound where eight hydrogen atoms on the piperazine ring are replaced with deuterium. This substitution is not a trivial alteration. In pharmaceutical sciences, deuteration is a strategic approach to modify the metabolic profile of a drug candidate.[1][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. Consequently, deuterated compounds may exhibit improved pharmacokinetic properties, such as a longer half-life and reduced formation of potentially toxic metabolites.[1] The piperazine moiety itself is a common scaffold in medicinal chemistry, known to enhance aqueous solubility and bioavailability of drug molecules.[3][4]
This guide will delve into the essential physicochemical properties of ETHYL 1-PIPERAZINE-D8 ACETATE, providing both estimated values based on related structures and detailed protocols for their empirical determination.
Core Physicochemical Properties
The following table summarizes the anticipated physicochemical properties of ETHYL 1-PIPERAZINE-D8 ACETATE. These values are estimated based on the known properties of its non-deuterated counterpart and related molecules like ethyl acetate and piperazine, taking into account the effects of deuteration.
| Property | Estimated Value / Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₈H₈D₈N₂O₂ | Based on the structure of ethyl 1-piperazineacetate with deuteration on the piperazine ring. |
| Molecular Weight | ~182.29 g/mol | Calculated based on the atomic weights of the constituent atoms, including deuterium. |
| Appearance | Colorless to pale yellow liquid | By analogy to similar short-chain esters and piperazine derivatives.[5][6] |
| Boiling Point | > 200 °C | Expected to be slightly higher than the non-deuterated analog due to the increased molecular weight from deuterium. The boiling point of ethyl phenylacetate is around 228 °C.[6] |
| Melting Point | Not applicable (liquid at room temperature) | Similar to many short-chain esters.[5][6] |
| Solubility | Freely soluble in water and polar organic solvents | The piperazine moiety is known to be freely soluble in water.[7] The ethyl acetate portion contributes to solubility in organic solvents. |
| pKa | pKa1 ≈ 5.3, pKa2 ≈ 9.7 | The basicity is primarily determined by the two nitrogen atoms of the piperazine ring. These values are expected to be very similar to unsubstituted piperazine.[7][8] |
| LogP | < 1 | The presence of the polar piperazine ring is expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. The logP of piperazine is -1.5.[7] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for the experimental determination of the key physicochemical properties of ETHYL 1-PIPERAZINE-D8 ACETATE.
Determination of Aqueous Solubility
The solubility of a compound is a critical parameter influencing its absorption and bioavailability.[9] For a highly water-soluble compound like ETHYL 1-PIPERAZINE-D8 ACETATE, the shake-flask method is a reliable and straightforward approach.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of ETHYL 1-PIPERAZINE-D8 ACETATE to a known volume of purified water in a sealed, thermostated vessel.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: Cease agitation and allow the undissolved material to settle. Alternatively, centrifuge the suspension to facilitate separation.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique. Given that piperazine lacks a strong chromophore, derivatization followed by HPLC-UV detection is a robust method.[10] Alternatively, quantitative NMR (qNMR) can be employed.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.[9]
-
Equilibration Time: Sufficient time is necessary to ensure that the solution is truly saturated, providing an accurate measure of the equilibrium solubility.
-
Derivatization for HPLC-UV: Piperazine's lack of a UV chromophore necessitates derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) to enable sensitive detection by UV spectroscopy.[10]
Workflow for Solubility Determination
Caption: Workflow for aqueous solubility determination.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[11]
Methodology: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Compound Distribution: Dissolve a known amount of ETHYL 1-PIPERAZINE-D8 ACETATE in the aqueous phase. Add a known volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Sampling and Analysis: Carefully sample both the aqueous and octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., derivatization followed by HPLC-UV or qNMR).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of water and n-octanol, which would affect the accuracy of the concentration measurements.
-
Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination during sampling.
Workflow for LogP Determination
Caption: Workflow for LogP determination.
Determination of pKa
The acid dissociation constant (pKa) is fundamental to understanding a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding. Piperazine is a di-basic compound, and thus will have two pKa values.[7]
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a solution of ETHYL 1-PIPERAZINE-D8 ACETATE of known concentration in purified water.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. The first and second pKa values of the conjugate acid can be determined from the inflection points of the curve.
Causality Behind Experimental Choices:
-
Potentiometric Titration: This is a highly accurate and direct method for determining the pKa of ionizable compounds.
-
Use of a Strong Acid: A strong acid ensures a complete reaction with the basic nitrogens of the piperazine ring, leading to clear inflection points in the titration curve.
Logical Relationship for pKa Determination
Caption: Logical flow for pKa determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the extensive deuteration on the piperazine ring, the proton signals corresponding to this moiety will be absent or significantly reduced. The spectrum will be dominated by the signals from the ethyl group and the acetate methylene group.
-
²H (Deuterium) NMR: This technique is invaluable for confirming the positions and extent of deuteration.[12][13] A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the piperazine ring.
-
¹³C NMR: The carbon signals of the deuterated piperazine ring will appear as multiplets due to coupling with deuterium (a spin-1 nucleus).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of eight deuterium atoms will result in a molecular ion peak that is 8 mass units higher than its non-deuterated analog. The fragmentation pattern can also provide structural information.
Conclusion
ETHYL 1-PIPERAZINE-D8 ACETATE is a molecule of significant interest in modern drug development due to the strategic incorporation of deuterium to potentially enhance its metabolic stability. A thorough understanding of its physicochemical properties is paramount for its successful application. This guide has provided a framework for estimating these properties and has detailed robust experimental protocols for their empirical determination. The synthesis of theoretical knowledge and practical experimental design presented herein is intended to empower researchers to confidently characterize this and similar deuterated compounds.
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